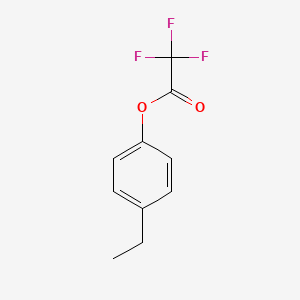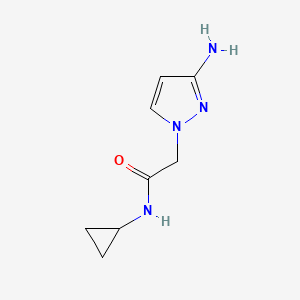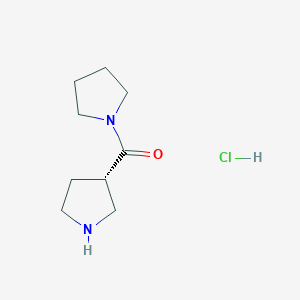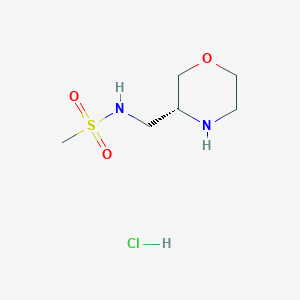
Acetic acid, trifluoro-, 4-ethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-ethylphenol with trifluoroacetic acid or its derivatives. One common method is the reaction of 4-ethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of 4-Ethylphenyl 2,2,2-trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-ethylphenol and trifluoroacetic acid.
Substitution Reactions: The trifluoroacetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-Ethylphenol and trifluoroacetic acid.
Substitution: Various substituted phenyl derivatives.
Oxidation: 4-Ethylbenzaldehyde or 4-Ethylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring.
4-Methylphenyl 2,2,2-trifluoroacetate: Similar but with a methyl group instead of an ethyl group on the phenyl ring.
Phenyl 2,2,2-trifluoroacetate: Lacks the ethyl group on the phenyl ring.
Uniqueness: 4-Ethylphenyl 2,2,2-trifluoroacetate is unique due to the presence of both an ethyl group and a trifluoroacetate moiety attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-2-7-3-5-8(6-4-7)15-9(14)10(11,12)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XKNYPCCGMLNRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)


![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)



![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)



![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
